molecular formula C8H11Cl2NO B3079077 2-(4-Chlorophenoxy)ethanamine hydrochloride CAS No. 106038-00-0

2-(4-Chlorophenoxy)ethanamine hydrochloride

Cat. No. B3079077
CAS RN: 106038-00-0
M. Wt: 208.08 g/mol
InChI Key: NJUGASWBVZPJCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Chlorophenoxy)ethanamine hydrochloride” is a chemical compound with the CAS Number: 106038-00-0 . It has a molecular weight of 208.09 . The compound is typically in the form of a powder or solid .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H10ClNO•HCl . The InChI key is NJUGASWBVZPJCA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“this compound” is a powder or solid at room temperature . It has a melting point of 228-229°C . .

Scientific Research Applications

Multifunctional Biocide and Corrosion Inhibitor

2-(Decylthio)ethanamine hydrochloride, a related compound, has been identified as a multifunctional biocide effective against bacteria, fungi, and algae. It also exhibits properties as a biofilm and corrosion inhibitor in various water systems, demonstrating broad-spectrum activity in both laboratory and field evaluations (Walter & Cooke, 1997).

Synthesis and Antiamoebic Activity

Research on chalcones possessing N-substituted ethanamine has shown their synthesis through a series of chemical reactions involving 2-chloro N-substituted ethanamine hydrochloride. These compounds have been tested against Entamoeba histolytica, showing better activity than the standard drug metronidazole in some cases. This indicates potential antiamoebic applications (Zaidi et al., 2015).

Novel Synthesis Methods

In a study on the novel synthesis of antiobesity drug lorcaserin hydrochloride, 2-(4-chlorophenyl)ethanamine was used as a starting material. The synthesis process involved various chemical reactions, highlighting its utility in pharmaceutical production (Zhu et al., 2015).

Fungicidal Activity

Research has been conducted on the synthesis of new compounds, including substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, showing fungicidal activity. This indicates potential applications in agriculture and pharmacology (Kuzenkov & Zakharychev, 2009).

Wastewater Treatment

Studies on 2,4-Dichlorophenol, a toxic pollutant, have utilized immobilized enzymes for its removal from wastewater. Ethanediamine-modified beads were used to immobilize enzymes, showing about 90% removal efficiency. This demonstrates its application in environmental biotechnology (Wang et al., 2015).

Safety and Hazards

The compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing with plenty of soap and water if skin contact occurs .

Future Directions

While specific future directions for “2-(4-Chlorophenoxy)ethanamine hydrochloride” are not available, it’s worth noting that the compound is used for research purposes . As such, it may have potential applications in various scientific fields, depending on the outcomes of ongoing and future research studies.

properties

IUPAC Name

2-(4-chlorophenoxy)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO.ClH/c9-7-1-3-8(4-2-7)11-6-5-10;/h1-4H,5-6,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUGASWBVZPJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCN)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

106038-00-0
Record name 1-(2-aminoethoxy)-4-chlorobenzene hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenoxy)ethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenoxy)ethanamine hydrochloride
Reactant of Route 3
2-(4-Chlorophenoxy)ethanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(4-Chlorophenoxy)ethanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(4-Chlorophenoxy)ethanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(4-Chlorophenoxy)ethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.